molecular formula C₂₃H₂₇ClO₇ B1156807 (R,R)-Empagliflozin Impurity

(R,R)-Empagliflozin Impurity

Cat. No.: B1156807
M. Wt: 450.91
Attention: For research use only. Not for human or veterinary use.
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Description

The (R,R)-Empagliflozin Impurity, with the chemical name (2R,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a characterized stereoisomer of the active pharmaceutical ingredient (API) Empagliflozin . It is provided as a certified reference material to support rigorous quality control and assurance processes in pharmaceutical development. This impurity is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring accurate identification and quantification of impurities in Empagliflozin batches . Analysis of impurities is a critical step in the quality control of pharmaceuticals, as even small concentrations can impact product safety and efficacy . By using this well-defined impurity standard, researchers can comply with ICH guidelines, establish the stability profile of the drug substance, and create robust and precise monitoring methods for routine analysis in the pharmaceutical industry . This product is intended for research applications as a regulatory standard and is not for human or diagnostic use.

Properties

Molecular Formula

C₂₃H₂₇ClO₇

Molecular Weight

450.91

Synonyms

(2R,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Origin of Product

United States

The Chemical Entity: R,r Empagliflozin Impurity

Stereochemical Context of Empagliflozin (B1684318) and its Related Substances

Empagliflozin is a complex molecule with multiple stereogenic centers, making it a chiral compound. Specifically, it possesses six stereocenters, which gives rise to the possibility of numerous stereoisomers. The active pharmaceutical ingredient, Empagliflozin, has a defined stereochemistry that is crucial for its therapeutic activity as a sodium-glucose co-transporter 2 (SGLT2) inhibitor.

The nomenclature of Empagliflozin, (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, precisely defines the spatial arrangement of atoms at each chiral center. Impurities arising during the synthesis or storage of Empagliflozin can include various related substances, among which are stereoisomers. These are compounds with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms.

The (R,R)-Empagliflozin Impurity is a specific stereoisomer of Empagliflozin. It is also referred to as 3'''-Epi-Empagliflozin or Empagliflozin (R)-Isomer. chemicalbook.com The designation "(R,R)" points to a difference in the stereochemistry at one of the chiral centers compared to the parent drug molecule. Specifically, the tetrahydrofuran (B95107) ring's oxygen-linked carbon is in the (R) configuration in this impurity, whereas it is in the (S) configuration in Empagliflozin. The stereochemistry of the glucopyranose ring remains the same as in the parent molecule. The presence of such stereoisomeric impurities is a critical aspect of quality control in pharmaceutical manufacturing, as different stereoisomers can have different pharmacological and toxicological properties.

Other related substances of Empagliflozin can include diastereomers, enantiomers, and constitutional isomers. For instance, the Empagliflozin α-isomer is another stereoisomer. The control and characterization of these impurities are essential to ensure the safety and efficacy of the final drug product.

Structural Characteristics and Chemical Nomenclature of (R,R)-Empagliflozin Impurity

The (R,R)-Empagliflozin Impurity is a C-glycosyl compound, structurally similar to Empagliflozin, with a glucopyranose ring linked to a substituted aromatic system. The key structural difference lies in the stereochemistry of the tetrahydrofuran moiety.

The systematic chemical name for (R,R)-Empagliflozin Impurity according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. analyticachemie.in This name precisely describes the connectivity of all atoms and the stereochemical configuration at each of the six chiral centers.

The molecular formula of this impurity is C23H27ClO7, and its molecular weight is 450.91 g/mol . chemicalbook.com The CAS (Chemical Abstracts Service) Registry Number assigned to this specific impurity is 2452301-42-5. simsonpharma.com

Below is a data table summarizing the key chemical identifiers for (R,R)-Empagliflozin Impurity.

IdentifierValue
Systematic Name (IUPAC) (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol analyticachemie.in
Synonyms (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol, 3'''-Epi-Empagliflozin, Empagliflozin (R)-Isomer chemicalbook.com
CAS Number 2452301-42-5 simsonpharma.com
Molecular Formula C23H27ClO7 chemicalbook.com
Molecular Weight 450.91 g/mol chemicalbook.com

Mechanisms of Formation for R,r Empagliflozin Impurity

Process-Related Origins During Empagliflozin (B1684318) Synthesis

The synthesis of Empagliflozin is a multi-step process that involves the creation of several chiral centers. informahealthcare.comnih.gov The formation of the C-glycosidic bond and subsequent reduction steps are particularly crucial for establishing the correct stereochemistry of the final molecule. acs.org The (R,R)-Empagliflozin impurity is a diastereomer of the active substance, and its formation is intrinsically linked to the stereoselectivity of the chemical reactions employed.

The stereochemical outcome of the Empagliflozin synthesis is highly sensitive to the reaction conditions. Key steps, such as the addition of an organometallic aglycone to a gluconolactone (B72293) derivative and the subsequent stereoselective reduction of the resulting lactol, are influenced by parameters like temperature, solvent, and pH. informahealthcare.comgoogle.com

Low temperatures (e.g., -78 °C) are often employed during the C-glycosylation step to enhance stereoselectivity by favoring the kinetically controlled product. acs.org The choice of solvent can affect the solubility of intermediates and reagents, as well as the stabilization of transition states, thereby influencing the diastereomeric ratio of the products. For instance, the use of ethereal solvents like tetrahydrofuran (B95107) (THF) is common in these organometallic reactions. informahealthcare.com The pH during work-up and subsequent steps is also critical; acidic conditions are used to generate the methyl β-lactol intermediate, and controlling the pH is necessary to prevent side reactions or epimerization. informahealthcare.com

ParameterInfluence on StereoselectivityResearch Findings
Temperature Lower temperatures generally favor kinetic control, leading to higher stereoselectivity in the C-glycosylation step.The reaction of the aryllithium species with the gluconolactone derivative is typically performed at very low temperatures (-78 °C) to maximize the formation of the desired stereoisomer. acs.org
Solvents The polarity and coordinating ability of the solvent can influence the reactivity of organometallic reagents and stabilize key transition states.Tetrahydrofuran (THF) is a commonly used solvent for the Br/Li exchange and subsequent addition to the gluconolactone. informahealthcare.com The solvent system in the final reduction step (e.g., CH2Cl2/MeCN) also plays a role in achieving high stereoselectivity. researchgate.net
pH Acidic conditions are required for certain transformations (e.g., formation of the methyl lactol), while quenching and work-up procedures require careful pH control to avoid degradation or isomerization.The reaction is quenched with 10% HCl to adjust the pH to 1-2 during the synthesis of an intermediate. informahealthcare.com

The specific intermediates and reagents used in the synthesis of Empagliflozin are determinant factors in the formation of the (R,R) impurity. The process typically involves the reaction of a protected gluconolactone with an organometallic derivative of the aglycone, followed by reduction. informahealthcare.comnbinno.com

Intermediates : The key intermediate is the lactol formed after the C-glycosylation step. This intermediate exists as a mixture of α and β anomers. google.com The ratio of these anomers can influence the stereochemical outcome of the subsequent reduction. The purity of starting materials and earlier intermediates, such as (S)-3-hydroxytetrahydrofuran and the aglycon moiety, is also crucial to prevent the carry-over and formation of impurities. nbinno.com

Reagents :

Organometallic Reagents : The formation of the C-glycosidic bond often utilizes an organolithium or Grignard reagent (e.g., n-BuLi, iPrMgCl·LiCl) to generate the nucleophilic aryl species. informahealthcare.com The choice and amount of this reagent can impact the formation of side products. informahealthcare.com

Reducing Agents and Lewis Acids : The stereoselective reduction of the anomeric hydroxyl group in the lactol intermediate is a critical step. This is commonly achieved using a reducing agent like triethylsilane (Et3SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) or aluminum trichloride (B1173362) (AlCl₃). informahealthcare.comresearchgate.net The choice of Lewis acid and the reaction conditions can significantly affect the diastereoselectivity of the reduction, where incomplete stereocontrol can lead to the formation of the (R,R) diastereomer. acs.org

The formation of the (R,R)-Empagliflozin impurity can be understood by examining the mechanistic pathways of the key synthetic steps.

Formation of Anomeric Lactols : The nucleophilic attack of the arylmetal reagent on the carbonyl group of the gluconolactone derivative is not perfectly stereoselective and leads to a mixture of two anomers of the resulting lactol (a hemiacetal). acs.orggoogle.com For Empagliflozin, this intermediate is often converted to a more stable methyl glycoside, which also exists as a mixture of α and β anomers, with the β-anomer typically being the major product. informahealthcare.comgoogle.com

Stereoselective Reduction : The subsequent reduction of this anomeric mixture is the step that defines the final stereochemistry at the C-1 position of the glucose moiety. The hydride attack on the intermediate oxocarbenium ion occurs preferentially from the axial (α) direction due to the kinetic anomeric effect, which stabilizes the transition state. acs.org This leads predominantly to the desired β-C-glucoside with the correct equatorial configuration. However, if the reduction is not completely stereoselective, attack from the equatorial direction can also occur, leading to the formation of the undesired α-C-glucoside. The combination of stereocenters from the aglycon and the glucose moiety determines the final diastereomeric identity, and a lack of perfect control in this reduction step is a plausible pathway for the formation of the (R,R)-Empagliflozin impurity.

Degradation Pathways Leading to (R,R)-Empagliflozin Impurity

The formation of impurities can also occur through the degradation of the drug substance under various environmental conditions. synthinkchemicals.comveeprho.com Forced degradation studies are performed to identify potential degradation products and pathways. ijsdr.orgijpsjournal.com

Empagliflozin has been subjected to a variety of stress conditions as per the International Conference on Harmonization (ICH) guidelines to assess its stability. ijsdr.orgtandfonline.com Studies have shown that the molecule is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it is generally more stable under thermal and photolytic stress. researchgate.netjetir.org

Acidic Hydrolysis : Significant degradation is observed in acidic media. researchgate.netscielo.br One study noted that the maximum number of degradation products were formed during acid hydrolysis. tandfonline.combohrium.com

Alkaline Hydrolysis : Empagliflozin also shows considerable degradation under basic conditions. jetir.orgresearchgate.net

Oxidative Degradation : Exposure to oxidative agents like hydrogen peroxide results in the formation of several degradation products. researchgate.netbohrium.com

Thermal and Photolytic Degradation : The drug is comparatively stable under thermal and photolytic conditions, with only slight degradation observed in some studies. ijsdr.orgresearchgate.netresearchgate.net

While these studies have identified numerous degradation products, the formation of the (R,R)-Empagliflozin impurity via epimerization under these stress conditions is not explicitly reported as a major pathway in the reviewed literature. The primary degradation routes appear to involve modification of the molecule's functional groups rather than inversion of its core stereocenters.

Stress ConditionObservationKey Findings
Acidic (HCl) Significant degradationMaximum number of degradation products formed. tandfonline.comresearchgate.netbohrium.com
Alkaline (NaOH) Significant degradationThe raw material showed the highest degradation under basic stress. ijsdr.orgresearchgate.net
Oxidative (H₂O₂) Significant degradationSeveral degradation products are formed. researchgate.netbohrium.com
Thermal Stable / Slight degradationThe drug was found to be stable or showed only minor degradation. researchgate.netresearchgate.net
Photolytic Stable / Slight degradationThe drug was found to be stable or showed minor degradation. ijsdr.orgresearchgate.net

Extensive work has been done to identify and characterize the structures of Empagliflozin's degradation products using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), LC-QTOF-MS/MS, and Nuclear Magnetic Resonance (NMR). tandfonline.comresearchgate.netbohrium.com

Several degradation products (DPs) have been structurally elucidated. For instance, under acidic conditions, major degradation products identified include those formed by the ring-opening of the tetrahydrofuran moiety (DP1) and the elimination of the tetrahydrofuran ring (DP2). tandfonline.combohrium.com Other identified degradation products involve modifications such as dechlorination or other cleavages of the molecule. researchgate.net

The structural relationship between these identified degradation products and the (R,R)-Empagliflozin impurity is indirect. The published degradation pathways primarily involve the cleavage of ether bonds or other functional group transformations. bohrium.comresearchgate.net The literature on forced degradation does not provide direct evidence for a mechanism involving epimerization at the chiral centers of the glucose or tetrahydrofuran rings, which would be necessary to convert Empagliflozin into its (R,R) diastereomer. Therefore, based on current research, process-related origins during synthesis appear to be the primary route for the formation of the (R,R)-Empagliflozin impurity, rather than degradation of the final drug substance.

Isolation and Preparative Synthesis of R,r Empagliflozin Impurity

Methodologies for Impurity Isolation from Complex Mixtures

The isolation of specific impurities from complex mixtures, such as crystallization mother liquors or crude reaction masses, is a fundamental step in their structural elucidation and characterization. nih.gov These mixtures often contain the active pharmaceutical ingredient (API), starting materials, intermediates, and multiple impurities, necessitating highly efficient separation techniques. Column chromatography and semi-preparative liquid chromatography are the most powerful and widely used methods for this purpose. nih.govinformahealthcare.com

The general strategy involves an initial enrichment of the impurity fraction from the bulk material, often achieved through techniques like solvent extraction or crystallization. The enriched mixture is then subjected to chromatographic separation.

Column Chromatography: This is a versatile technique used for the initial purification and isolation of impurities. informahealthcare.com The process involves passing the mixture through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (mobile phase) is used to elute the components at different rates based on their differential adsorption to the stationary phase. In the context of Empagliflozin (B1684318) impurities, column chromatography can effectively separate compounds with different polarities. For instance, an impurity was purified using column chromatography on silica gel with a mobile phase of petroleum ether and ethyl acetate. informahealthcare.com

Semi-Preparative Liquid Chromatography (LC): For impurities that are difficult to separate by conventional column chromatography or are present in very low concentrations (e.g., 0.05% to 0.15%), semi-preparative High-Performance Liquid Chromatography (HPLC) is employed. nih.gov This technique offers higher resolution and efficiency compared to standard column chromatography. It utilizes smaller particle size stationary phases and optimized mobile phase compositions to achieve fine separations. The conditions for analytical HPLC methods, which are developed to detect and quantify impurities, often form the basis for scaling up to a semi-preparative method. wisdomlib.orgasianpubs.org Unknown impurities in Empagliflozin pilot batches have been successfully isolated from the crystallization mother liquor using a combination of column chromatography and subsequent semi-preparative LC. nih.gov

The selection of the appropriate chromatographic conditions is crucial for successful isolation. Parameters such as the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength are optimized to maximize the resolution between the target impurity and other components.

Table 1: Exemplary Chromatographic Techniques for Empagliflozin Impurity Isolation
TechniqueStationary PhaseTypical Mobile PhaseApplicationReference
Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate (e.g., 10:1 ratio)Initial purification of synthetic intermediates and impurities from reaction mixtures. informahealthcare.com
Semi-Preparative LCReverse-Phase (e.g., C8, C18)Acetonitrile (B52724) / Water or Buffer (e.g., Phosphoric Acid solution)High-resolution separation of closely related impurities from mother liquor or enriched fractions. nih.gov

Strategies for Targeted Preparative Synthesis of (R,R)-Empagliflozin Impurity for Reference Standards

While isolation from process streams is viable, it is often inefficient for obtaining the quantities of pure impurity required for comprehensive analytical method validation and ongoing quality control. Therefore, targeted preparative synthesis is the preferred strategy for producing reference standards. informahealthcare.com This approach involves designing a specific chemical route to intentionally produce the desired impurity. A synthetic route for an Empagliflozin impurity, for example, involves treating a bromide compound with n-butyl lithium in an organic solvent at low temperature, followed by a reaction with bromobutane. google.com

The synthesis of stereospecific impurities like the (R,R)-isomer requires careful control of the stereochemistry throughout the reaction sequence. This is often achieved by using chiral starting materials or employing stereoselective reactions. For instance, the synthesis of process-related impurities may start from key intermediates used in the manufacturing of the API itself.

One documented synthesis involves the preparation of an impurity identified as (3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol. informahealthcare.com The synthesis of such complex molecules involves multiple steps, and the crude product is typically purified using preparative chromatography to yield the final impurity with high purity. informahealthcare.com The availability of these synthesized reference standards is essential for validating analytical methods to ensure they can accurately detect and quantify these specific impurities in the final drug substance. informahealthcare.comgoogle.com

Table 2: General Strategies for Targeted Impurity Synthesis
StrategyDescriptionExample ReactionPurificationReference
Modification of a Key IntermediateA known intermediate from the API synthesis is subjected to a specific reaction to generate the impurity.Treating a bromide intermediate with n-butyl lithium and an alkylating agent (e.g., bromobutane).Standard workup followed by chromatographic purification. google.com
Multi-step Stereospecific SynthesisA dedicated synthetic route is designed starting from commercially available materials to build the impurity molecule with the correct stereochemistry.Reaction of a complex intermediate with Et3SiH and BF3·Et2O followed by quenching and extraction.Preparative Chromatography. informahealthcare.com

Advanced Analytical Methodologies for Detection and Quantification of R,r Empagliflozin Impurity

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating empagliflozin (B1684318) from its impurities, including its enantiomer. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely employed techniques, offering the high resolution required for complex separations.

High-Performance Liquid Chromatography (HPLC) Development

The development of a robust HPLC method is a multi-faceted process involving the careful selection of the stationary phase, optimization of the mobile phase, and strategic implementation of the elution mode to achieve the desired separation of empagliflozin from the (R,R)-impurity and other related substances.

The choice of stationary phase is paramount for achieving successful chromatographic separation. For the specific challenge of separating enantiomers like (R,R)-Empagliflozin from the parent drug, chiral stationary phases (CSPs) are required. Research has demonstrated that a normal phase chiral HPLC method is effective for resolving the enantiomers of empagliflozin. ejbps.com An immobilized cellulose (B213188) tris (3,5-dichlorophenyl carbamate) stationary phase, commercially known as Chiralpak IC, has been successfully used for this purpose. ejbps.com Patent literature also supports the use of amylose (B160209) or cellulose derivative chiral columns for the separation of empagliflozin's optical isomers. google.com

For the analysis of other process-related and degradation impurities, various reversed-phase columns are utilized. The selection depends on the specific impurities being targeted.

Table 1: Examples of Stationary Phases Used in Empagliflozin Impurity Analysis

Stationary Phase TypeColumn ExampleTarget AnalytesReference
Immobilized Polysaccharide (Chiral)Chiralpak IC(R)-Empagliflozin (enantiomer) ejbps.com
PhenylShim-pack phenylOrganic synthesis impurities rsc.orgnih.gov
C8 (Octylsilane)Inertsil C8Process-related impurities wisdomlib.org
C18 (Octadecylsilane)ACE 5 C18, Discovery C18, Phenomenex Kinetex C18Organic impurities, degradation products alliedacademies.orgrjptonline.orgasianpubs.org

The mobile phase composition is optimized to maximize the resolution between the analyte peaks and to enhance detection sensitivity. For the chiral separation of (R,R)-Empagliflozin on a Chiralpak IC column, a normal-phase mobile phase consisting of a mixture of n-Hexane, Isopropyl alcohol, ethanol, Methyl tert-butyl ether, and trifluoroacetic acid in a ratio of 650:200:100:50:1 (v/v) has been proven effective. ejbps.com The inclusion of trifluoroacetic acid helps to improve peak shape and resolution.

For reversed-phase methods targeting general impurities, mobile phases typically consist of an aqueous component (often a buffer like phosphate (B84403) or an acid like orthophosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol. wisdomlib.orgalliedacademies.org The pH of the aqueous phase and the ratio of organic to aqueous components are critical parameters that are adjusted to achieve the desired separation. The detector wavelength is commonly set at 224 nm or 230 nm to ensure high sensitivity for both empagliflozin and its impurities. ejbps.comgoogle.comnih.gov

Table 2: Examples of Mobile Phase Compositions for Empagliflozin Analysis

Method TypeMobile Phase CompositionDetection WavelengthReference
Chiral Normal-Phase HPLCn-Hexane: Isopropyl alcohol: ethanol: Methyl tert-butyl ether: trifluoroacetic acid (650:200:100:50:1)224 nm ejbps.com
Reversed-Phase HPLCGradient of 0.1% orthophosphoric acid and acetonitrile230 nm wisdomlib.org
Reversed-Phase HPLCIsocratic mixture of acetonitrile and water (72:28)230 nm rsc.orgnih.gov
Reversed-Phase HPLCIsocratic mixture of 0.01 M potassium dihydrogenphosphate (pH 2.0) and acetonitrile (70:30)Not Specified asianpubs.org

Both isocratic and gradient elution strategies are employed in the analysis of empagliflozin impurities.

Isocratic Elution , where the mobile phase composition remains constant throughout the analysis, is often used for simpler separations, such as the chiral separation of the (R,R)-enantiomer. ejbps.com This approach is straightforward and results in a stable baseline but may lead to long run times if compounds with significantly different retention behaviors are present. A method for analyzing two specific synthesis-related impurities also utilized an isocratic mobile phase of potassium dihydrogenphosphate and acetonitrile. asianpubs.org

Gradient Elution involves changing the mobile phase composition during the chromatographic run, typically by increasing the concentration of the organic solvent. This strategy is highly effective for separating complex mixtures containing impurities with a wide range of polarities. It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks. Methods developed for the determination of various process-related and degradation impurities frequently use gradient elution with mobile phases containing acetonitrile and an acidic aqueous buffer. wisdomlib.orgalliedacademies.orgrjptonline.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This technology offers significant advantages in terms of speed, resolution, and sensitivity. UPLC methods have been developed for the analysis of empagliflozin and its related substances. nih.gov

For instance, a UPLC method for determining empagliflozin and three related substances was developed using an Acquity UPLC® BEH C18 column (1.7 µm particle size). nih.gov This method achieved a rapid analysis time of less than 1.2 minutes, significantly reducing solvent consumption. nih.gov Similarly, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry has been used to resolve empagliflozin from twelve of its degradation products, demonstrating the high resolving power of this technique. tandfonline.comtandfonline.com The enhanced sensitivity of UPLC is particularly beneficial for the quantification of trace-level impurities, including the (R,R)-enantiomer.

Spectroscopic and Spectrometric Characterization of (R,R)-Empagliflozin Impurity

Following chromatographic separation, spectroscopic and spectrometric techniques are used to confirm the identity and structure of impurities. As (R,R)-Empagliflozin is the enantiomer of the active pharmaceutical ingredient, its spectroscopic properties in a non-chiral environment are identical to those of empagliflozin.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for characterization. The mass spectrum of the (R,R)-impurity would be identical to that of empagliflozin, which shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 451.1516. tandfonline.com Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern provides structural information that can confirm the identity of the impurity. The fragmentation pathway of the (R,R)-impurity would mirror that of empagliflozin. tandfonline.comtandfonline.com

For novel or unknown process-related impurities and degradation products, a combination of techniques is often required for complete structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D-NMR (¹H and ¹³C) and 2D-NMR experiments (e.g., COSY, HSQC, HMBC), is indispensable for unambiguously determining the chemical structure and stereochemistry of these unknown compounds. nih.govresearchgate.net While these techniques would not differentiate between (R,R)- and (S,S)-Empagliflozin without a chiral auxiliary, they are crucial for identifying other potential impurities formed during synthesis or degradation. nih.gov The definitive identification of the (R,R)-Empagliflozin impurity relies on its unique retention time on a suitable chiral column, confirmed by its mass spectrometric data matching that of the empagliflozin standard. ejbps.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS), is a powerful tool for the characterization of Empagliflozin impurities. bohrium.comfigshare.comresearchgate.net HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of an impurity. bohrium.comfigshare.com

In the analysis of Empagliflozin and its related substances, HRMS is used to confirm the molecular weight of impurities, including the (R,R) enantiomer. informahealthcare.comnih.gov Since enantiomers have the same mass, HRMS is typically coupled with a chiral separation technique, like chiral High-Performance Liquid Chromatography (HPLC), to first separate the isomers before mass analysis. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments can then be used to confirm the structural backbone of the impurity, ensuring it corresponds to the Empagliflozin structure. bohrium.comfigshare.com This combination provides unequivocal evidence of the impurity's identity. informahealthcare.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of pharmaceutical impurities. nih.govresearchgate.net Both one-dimensional (1D) techniques, such as ¹H and ¹³C NMR, and two-dimensional (2D) techniques, including ¹H-¹H COSY, HSQC, and HMBC, are employed to confirm the structure of isolated impurities of Empagliflozin. informahealthcare.comnih.govresearchgate.net

Other Spectroscopic Techniques (e.g., IR)

Infrared (IR) spectroscopy is another technique used in the structural characterization of pharmaceutical compounds and their impurities. researchgate.net Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the (R,R)-Empagliflozin Impurity. humanjournals.com The IR spectrum of the impurity is expected to be identical to that of the active pharmaceutical ingredient (API), Empagliflozin, as they are enantiomers and thus have the same functional groups and bonding arrangements. This technique serves as a confirmatory tool, verifying that the impurity possesses the expected chemical functionalities, such as hydroxyl groups, the ether linkage, and the aromatic rings characteristic of the Empagliflozin molecule. humanjournals.comrecentscientific.com

Method Validation According to International Guidelines (e.g., ICH)

The analytical methods developed for the quantification of the (R,R)-Empagliflozin Impurity must be rigorously validated to ensure their reliability, accuracy, and precision. This validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). ejbps.comamazonaws.com The validation process encompasses several key parameters to demonstrate that the method is suitable for its intended purpose, which is the quality control of Empagliflozin. nih.govwisdomlib.orgresearchgate.net

Linearity and Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. bohrium.com For the (R,R)-Empagliflozin Impurity, this is established by preparing a series of solutions of known concentrations and analyzing them. nih.govbohrium.com The results are typically evaluated by plotting the peak area response against the concentration and determining the correlation coefficient (r) or coefficient of determination (R²), which should ideally be very close to 1.0. amazonaws.comallmultidisciplinaryjournal.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net

AnalyteLinearity RangeCorrelation Coefficient (r or R²)Source
Empagliflozin Impurity 10.1–10.0 μg/mL> 0.999 nih.govrsc.org
EPN-R-ISO Impurity0.1 ppm to 90.0 ppmNot specified, but linearity confirmed bohrium.comasianpubs.org
(R)-EmpagliflozinLOQ to 0.225% of analyte concentration0.999 ejbps.com
Empagliflozin50-150 μg/mL0.999 amazonaws.com

Detection and Quantification Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. amazonaws.com These limits are crucial for controlling trace-level impurities like the (R,R)-enantiomer. ejbps.com They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. amazonaws.comnih.gov

Analyte / ImpurityLODLOQSource
(R)-Empagliflozin0.01% w/w0.030% w/w ejbps.com
EPN-R-ISO Impurity0.030 ppm0.093 ppm bohrium.com
Impurity 1 (Empagliflozin related)0.02 μg/mL0.10 μg/mL nih.govrsc.org
Empagliflozin0.020 µg/mL0.061 µg/mL researchgate.net

Precision and Accuracy Assessment

Precision and accuracy are cornerstone validation parameters that demonstrate the reliability of an analytical method. altabrisagroup.comPrecision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). gmpinsiders.comAccuracy denotes the closeness of the test results obtained by the method to the true value and is often determined through recovery studies by spiking the sample matrix with a known quantity of the impurity. gmpinsiders.com

Several studies have developed high-performance liquid chromatography (HPLC) methods and validated them for the determination of Empagliflozin and its related impurities. rsc.orgpnrjournal.com For instance, a validation study for various process impurities of Empagliflozin demonstrated excellent precision, with the relative standard deviation (%RSD) for six replicate preparations being well within the accepted limits. alliedacademies.org The intermediate precision, assessed by different analysts on different days, also showed low %RSD, confirming the method's reproducibility.

Accuracy was established by spiking impurities at multiple concentration levels (e.g., from the Limit of Quantification to 150% of the specification limit). The recovery for these impurities consistently fell within the predefined acceptance criteria of 80-120%, indicating the method's capability to provide accurate measurements. wisdomlib.org

Table 1: Example of Precision Data for Empagliflozin Impurities

ImpurityRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Impurity 11.21.5
Impurity 20.91.1

This table is representative of data found in literature for process-related impurities of Empagliflozin, demonstrating the method's precision.

Table 2: Example of Accuracy (Recovery) Data for an Empagliflozin Impurity

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
LOQ0.0599.52.1
100%5.0101.20.8
150%7.5100.80.6

This table illustrates typical accuracy results from a recovery study for an Empagliflozin impurity, showing high recovery and low variability across different concentration levels. nih.gov

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govresearchgate.net When applied to analytical methods (Analytical QbD or AQbD), it results in more robust and reliable procedures. jneonatalsurg.comhumanjournals.com

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): This involves defining the goals for the analytical method, such as the desired precision, accuracy, and sensitivity required to quantify impurities like (R,R)-Empagliflozin Impurity at specified levels. nih.gov

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that must be controlled to meet the ATP (e.g., resolution, peak tailing). CMPs are the method variables that can affect the CMAs (e.g., mobile phase composition, pH, column type). nih.gov

Risk Assessment: Tools like an Ishikawa (fishbone) diagram are used to identify and rank potential variables that could impact the method's performance. researchgate.net

Design of Experiments (DoE): This statistical approach is used to systematically study the effects of CMPs on CMAs, allowing for the establishment of a "design space" or Method Operable Design Region (MODR). nih.gov The MODR is a multidimensional space where variations in method parameters have been shown to not significantly affect the method's performance, ensuring robustness. researchgate.net

One study successfully applied QbD principles to develop a simple, rapid, and robust HPLC method for determining Empagliflozin in the presence of two synthesis impurities. rsc.orgnih.gov By defining the ATP and using risk assessment and experimental design, the researchers optimized the chromatographic conditions, resulting in a method that was validated as precise, accurate, and robust. rsc.orgnih.gov This approach provides a deeper understanding of the method and ensures quality is built-in from the start. nih.gov

Table 4: Application of QbD in Analytical Method Development for Empagliflozin Impurities

QbD ElementDescription/Example for Empagliflozin Impurity Method
Analytical Target Profile (ATP) Develop a robust, stability-indicating HPLC method to accurately quantify impurities at the 0.15% specification level.
Critical Method Attributes (CMAs) Resolution between Empagliflozin and impurity peaks (>2.0), peak tailing factor (<1.5), precision (%RSD < 5.0).
Critical Method Parameters (CMPs) Percentage of organic solvent in mobile phase, buffer pH, column temperature, flow rate.
Outcome Establishment of a Method Operable Design Region (MODR) ensuring robust performance and regulatory flexibility.

This table outlines the key elements of a Quality by Design approach as applied to the development of an analytical method for Empagliflozin impurities.

Control and Mitigation Strategies for R,r Empagliflozin Impurity

Process Optimization for Impurity Minimization During Synthesis

Minimizing impurity formation at the source is a primary objective in the synthesis of empagliflozin (B1684318). informahealthcare.com Research into process-related impurities provides crucial insights that allow for their control within acceptable levels through process optimization. informahealthcare.com The synthesis of APIs often involves multiple chemical transformations which can lead to the formation of impurities. informahealthcare.com

The formation of process-related impurities during empagliflozin synthesis can be significantly influenced by various reaction parameters. informahealthcare.com Careful screening and adjustment of these parameters are essential to control the generation of unwanted byproducts, including stereoisomers. informahealthcare.com

Key parameters that can be optimized include reaction temperature, the addition rate of reactants, and the choice of solvent. informahealthcare.com For instance, in one of the synthesis steps of an empagliflozin intermediate, it was found that higher temperatures and rapid addition of a reactant led to an increased percentage of a specific impurity. informahealthcare.com By diluting the reactant with a solvent like Tetrahydrofuran (B95107) (THF) and adding it slowly to the reaction mixture at temperatures below -78 °C, the formation of this impurity was controlled to approximately 2%. informahealthcare.com

Another example involves a Friedel-Crafts acylation step, where the reaction temperature was found to influence the production of a positional isomer impurity. informahealthcare.com Raising the reaction temperature to 35 °C resulted in a higher concentration of this impurity. informahealthcare.com A detailed investigation into the effects of temperature and reaction time helped identify optimal conditions to minimize both the impurity and the amount of unreacted starting material. informahealthcare.com

Table 1: Effect of Reaction Temperature on Impurity Formation in a Friedel-Crafts Acylation Step

Entry Temperature (°C) Reaction Time (h) Impurity 13a (%) Unreacted Raw Material (%)
1 0-5 5.5 - 15.2
3 15-20 5.5 0.8-0.9 0.5
5 35 - 1.2 -

This table is generated based on data presented in a study on empagliflozin synthesis optimization. informahealthcare.com

Following the synthesis, purification steps are employed to remove any remaining impurities, including the (R,R) diastereomer, to meet the stringent purity requirements for the API. informahealthcare.com The choice of purification technique depends on the nature of the impurities and the scale of production. google.com

Recrystallization is a commonly used and effective method for purifying the final empagliflozin product and its intermediates. informahealthcare.com Crude intermediates can be recrystallized from solvents like ethanol to achieve high purity (e.g., 99%) and yield. informahealthcare.com Recrystallization is effective at removing unreacted starting materials and certain isomers. informahealthcare.com In the final step, crude empagliflozin with a purity of 98% can be further purified by recrystallization in ethanol to achieve a purity of 99.9%, effectively removing various impurities. informahealthcare.com

Chromatography is another powerful purification technique used when recrystallization is insufficient or to isolate specific compounds. informahealthcare.comgoogle.com

Column Chromatography: This method is used to purify intermediates during synthesis. For example, a reaction product can be purified by column chromatography on silica (B1680970) gel to yield the desired compound. informahealthcare.com

Preparative Chromatography: This technique can be used to purify the final crude product or to isolate specific impurities for characterization. informahealthcare.com For instance, an impurity was isolated and purified using preparative chromatography. informahealthcare.com

While chromatography is highly effective, its application on a large industrial scale can be expensive and complex. google.com Therefore, developing a process that minimizes the need for chromatographic purification by controlling impurities at their source is often preferred. google.com This can be achieved by purifying key intermediates to a high degree, thereby preventing the carry-over of impurities into the final API. google.com

Analytical Control in Quality Assurance

Rigorous analytical testing is fundamental to quality assurance, ensuring that the levels of (R,R)-Empagliflozin and other impurities are consistently controlled within acceptable limits in both the drug substance and the final drug product. rsc.orgrjptonline.orgnih.gov

Routine monitoring relies on validated analytical methods that are specific, precise, and accurate for quantifying impurities. rjptonline.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) and Reverse Phase HPLC (RP-HPLC) are the predominant techniques for this purpose. rsc.orgrjptonline.orgnih.gov

Developing a robust HPLC method involves optimizing several parameters to achieve effective separation of empagliflozin from its various process-related and degradation impurities. rjptonline.orgnih.gov Key aspects of these methods include:

Stationary Phase (Column): The choice of column is critical for separating compounds with different polarities. nih.gov Columns such as Phenomenex C18, Shim-pack phenyl, and Discovery C18 are commonly used. rjptonline.orgresearchgate.netresearchgate.net The distinct polarity difference between the more polar empagliflozin and its less polar impurities necessitates careful column selection to achieve adequate separation. nih.gov

Mobile Phase: The mobile phase composition, typically a mixture of an aqueous component (like water or a buffer, sometimes with pH adjustment) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to ensure good resolution between peaks. rjptonline.orgnih.govresearchgate.net

Detection: Detection is commonly performed using a UV detector at a specific wavelength, such as 223 nm, 230 nm, or 240 nm, where empagliflozin and its impurities show significant absorbance. rjptonline.orgresearchgate.netresearchgate.net

These validated methods can be successfully applied in quality control for routine analysis of empagliflozin, ensuring that each batch meets the required quality standards. rsc.orgrjptonline.orgnih.gov For example, impurities have been detected in pilot batches at levels ranging from 0.05% to 0.15% using liquid chromatography analysis. nih.govresearchgate.net

Table 2: Example Parameters for RP-HPLC Method for Empagliflozin Impurity Analysis

Parameter Condition Reference
Column Phenomenex (Kinetex) C18 (250mm × 4.6mm, 5μm) rjptonline.org
Mobile Phase A Water adjusted to pH 3.9±0.5 with glacial acetic acid rjptonline.org
Mobile Phase B Acetonitrile rjptonline.org
Flow Rate 1.5 mL/min rjptonline.org
Detection Wavelength 240 nm rjptonline.org

To ensure product quality, strict specifications for impurities must be established. alliedacademies.org This involves defining the acceptable limit for each known impurity, including (R,R)-Empagliflozin, as well as limits for any unknown and total impurities. alliedacademies.org

The establishment of these specifications is supported by:

Method Validation: Analytical methods are validated to determine their performance characteristics, including the Limit of Detection (LOD) and Limit of Quantification (LOQ) for each impurity. researchgate.netalliedacademies.org The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netalliedacademies.org These values are crucial for setting realistic and achievable specification limits. alliedacademies.org

Table 3: Limits of Detection and Quantification for Empagliflozin and Impurities

Compound Limit of Detection (LOD) (μg/mL) Limit of Quantification (LOQ) (μg/mL) Reference
Empagliflozin 0.01 0.10 nih.gov
Impurity 1 0.02 0.10 nih.gov
Impurity 2 0.01 0.05 nih.gov
Hydroxy Impurity - 0.05% alliedacademies.org
Sulphonic Impurity - 0.05% alliedacademies.org

Reference Standards: The identification, quantification, and control of impurities require high-quality, well-characterized reference standards. informahealthcare.comsynzeal.com These standards are used for method validation, system suitability checks, and the accurate quantification of impurities in routine testing. informahealthcare.comsynzeal.com The synthesis, isolation, and structural elucidation (using techniques like NMR, MS) of potential impurities are necessary steps to produce these essential reference materials. informahealthcare.com

Q & A

Q. How to address discrepancies in impurity stability data across different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and real-time monitoring (25°C/60% RH) to compare degradation kinetics. Use Arrhenius modeling to predict shelf-life. For hygroscopic impurities, Karl Fischer titration ensures accurate water content measurement during stability testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.